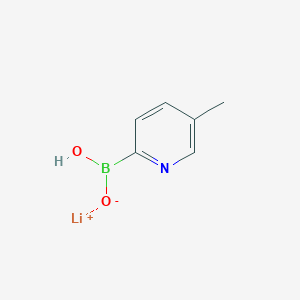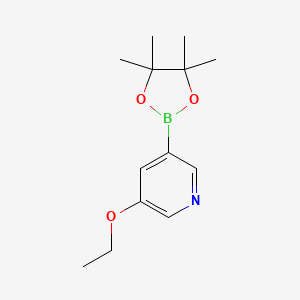
2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
説明
“2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1178351-23-9 . It has a molecular weight of 242.18 . The IUPAC name for this compound is 2,4-difluoro-5-(2-oxo-1-imidazolidinyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F2N2O3/c11-6-4-7(12)8(3-5(6)9(15)16)14-2-1-13-10(14)17/h3-4H,1-2H2,(H,13,17)(H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Antiproliferative Agent in Cancer Research
This compound has been evaluated for its antiproliferative activity on various cancer cell lines. The difluorination of the aromatic ring is significant as it affects the compound’s ability to disrupt microtubules, which is a promising mechanism for cancer treatment .
Microtubule Disruption Studies
The structure of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid allows it to interact with microtubules within the cell. This interaction is crucial for understanding the compound’s potential as a therapeutic agent that targets the cytoskeleton of rapidly dividing cells .
Toxicological Assessments
Research involving this compound also includes toxicological assessments, such as its toxicity toward chick embryos. These studies are essential for determining the safety profile of the compound for further development .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. Its reactive sites make it a versatile reagent for constructing diverse chemical entities .
Material Science Applications
The compound’s unique properties could be explored in material science, particularly in the development of novel materials with specific fluorescence or electronic characteristics due to the presence of the difluoro group and the imidazolidin ring .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectroscopic analysis, aiding in the identification and quantification of various substances .
Life Science Research
The biological activity of this compound makes it a candidate for life science research, where it could be used to study cellular processes or as a potential pharmacological tool .
Reference Material for Proficiency Testing
Lastly, this compound can serve as a reference material for proficiency testing in laboratories, ensuring the accuracy and reliability of analytical methods across different research facilities .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O3/c11-6-4-7(12)8(3-5(6)9(15)16)14-2-1-13-10(14)17/h3-4H,1-2H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJCWBYKSVAUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=C(C(=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)










